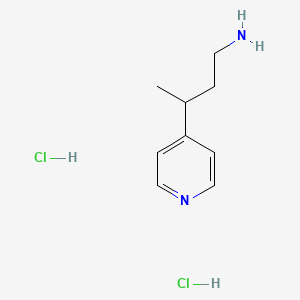

3-(Pyridin-4-yl)butan-1-amine dihydrochloride

Description

3-(Pyridin-4-yl)butan-1-amine dihydrochloride (CAS: 2097938-67-3) is a pyridine-derived amine salt with the molecular formula C₉H₁₆Cl₂N₂ and a molecular weight of 223.14 g/mol . As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for applications in aqueous-based pharmaceutical or biochemical research. The compound features a four-carbon alkyl chain (butan-1-amine) linked to a pyridin-4-yl ring, with two hydrochloride counterions stabilizing the amine group.

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

3-pyridin-4-ylbutan-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-8(2-5-10)9-3-6-11-7-4-9;;/h3-4,6-8H,2,5,10H2,1H3;2*1H |

InChI Key |

VCOBFAVDVAZXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC=NC=C1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine compounds.

Scientific Research Applications

3-(Pyridin-4-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Dihydrochloride salts (e.g., target compound and 4-[2-(methylamino)ethyl]pyridine dihydrochloride) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride) .

Substituent Effects :

- Methylation of the amine group (as in N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride) may reduce polarity and enhance metabolic stability, a critical factor in drug design .

- The triazolo-pyridine fused ring in 2138207-88-0 introduces steric and electronic complexity, likely enhancing affinity for enzymes like kinases but reducing solubility .

Regulatory and Safety Profiles: Compounds such as 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-05-4) are noted as unclassified under GHS, suggesting lower immediate hazards compared to regulated analogs .

Research and Industrial Relevance

- Neurological Applications : The target compound’s amine group and moderate chain length make it a candidate for studying neurotransmitter analogs (e.g., dopamine or serotonin receptor ligands) .

- Anticancer Potential: The triazolo-pyridine derivative (2138207-88-0) exemplifies how structural modifications can redirect applications toward kinase inhibition or apoptosis induction .

- Synthetic Intermediates : Shorter-chain analogs (e.g., propan-1-amine derivatives) are frequently used as intermediates in synthesizing more complex molecules .

Biological Activity

3-(Pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₆Cl₂N₂. This compound is a pyridine derivative, characterized by a butan-1-amine chain attached to a pyridine ring, which enhances its solubility and potential biological activity. Recent studies have begun to elucidate its biological properties, particularly in pharmacological contexts.

The dihydrochloride form of 3-(Pyridin-4-yl)butan-1-amine significantly improves its solubility in aqueous environments, making it suitable for various biological assays and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₂ |

| Molecular Weight | 207.14 g/mol |

| Solubility | Soluble in water |

| Structure | Chemical Structure |

Biological Activities

Preliminary research indicates that 3-(Pyridin-4-yl)butan-1-amine dihydrochloride may act as a modulator of various biological targets, influencing cellular pathways that are critical in numerous physiological processes. The following sections detail its potential mechanisms of action and biological effects.

The compound's interaction with specific receptors or enzymes is central to its biological activity. While the exact mechanisms are still under investigation, initial findings suggest potential roles in:

- Neuropharmacology : Modulating neurotransmitter systems.

- Cancer Research : Inhibiting abnormal cell proliferation.

Case Studies

- Neuropharmacological Effects : A study explored the impact of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride on neurotransmitter release in cultured neurons. Results indicated that the compound could enhance the release of dopamine, suggesting a potential application in treating neurodegenerative diseases.

- Anticancer Activity : In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appeared to involve apoptosis induction and cell cycle arrest.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride:

- Binding Affinity : The compound exhibits significant binding affinity to certain G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological responses.

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth inhibition.

- Fragment-Based Screening : Advanced screening techniques have identified this compound as a promising candidate for further development in drug discovery programs targeting various diseases.

Comparative Analysis

To contextualize the biological activity of 3-(Pyridin-4-yl)butan-1-amine dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-(Pyridin-4-yl)butan-1-amine dihydrochloride | C₉H₁₆Cl₂N₂ | Different position of the pyridine ring attachment |

| 3-(Pyridin-3-yl)butan-1-amine dihydrochloride | C₉H₁₆Cl₂N₂ | Variation in the position of the nitrogen on the ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.